ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
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Description
Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Production
Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB], an intermediate for synthesizing various anti-hypertension drugs, is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor. Rhodotorula minuta and Candida holmii are effective in this process, achieving high enantiomeric excess and chemical purity (Oda, Inada, Kobayashi, & Ohta, 1998). Additionally, various microorganisms like Saccharomyces cerevisiae and Dekera sp. have been used for enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to produce (S)-(+)-2-hydroxy-4-phenylbutanoate or (R)-(+)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess (Lacerda et al., 2006).
Biocatalysis
There has been significant progress in the biocatalytic synthesis of (R)-HPBE, an important intermediate for angiotensin-converting enzyme inhibitors like enalapril and lisinopril (Zhao, 2008). Studies have focused on optimizing the biocatalysis process, such as redesigning a short-chain dehydrogenase/reductase for asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate based on free energy decomposition and sequence conservatism analysis (Su et al., 2020).
Chiral Separation and Asymmetric Synthesis
The enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate has been improved using catalytic antibodies, optimizing reduction conditions (Ou & Yang, 2012). Recombinant E. coli expressing specific genes has been used to produce (R)-HPBE with high enantioselectivity and catalyst yield, demonstrating the scalability of this biocatalytic process (Ni et al., 2013).
Properties
IUPAC Name |
ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAMPODKFTBJZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465096 |
Source
|
Record name | Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243658-52-8 |
Source
|
Record name | Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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